Cyclobenzaprine N-Oxide is a significant metabolite of cyclobenzaprine, a medication primarily used as a skeletal muscle relaxant. Cyclobenzaprine itself is known for its central nervous system depressant effects, which help alleviate muscle spasms. Cyclobenzaprine N-Oxide is formed through the oxidation of the tertiary amine group in cyclobenzaprine, leading to the introduction of an oxygen atom into its structure. This compound has garnered attention in pharmacological studies due to its potential implications in drug metabolism and efficacy.
Cyclobenzaprine N-Oxide can be sourced from various chemical suppliers, and it is often studied in the context of drug metabolism. The primary precursor, cyclobenzaprine hydrochloride, is commercially available and serves as the starting material for synthesizing cyclobenzaprine N-Oxide through oxidative processes.
Cyclobenzaprine N-Oxide is classified as a tertiary amine metabolite and falls under the category of organic compounds containing nitrogen. Its chemical formula is , and it is recognized for its role in pharmacokinetics as a degradation product of cyclobenzaprine.
The synthesis of cyclobenzaprine N-Oxide involves several methodologies primarily focused on oxidation reactions. Commonly employed techniques include:
In laboratory settings, cyclobenzaprine N-Oxide can be synthesized by subjecting cyclobenzaprine hydrochloride to controlled oxidative conditions. For instance, using hydrogen peroxide in an acidic medium effectively yields the N-Oxide derivative. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of cyclobenzaprine N-Oxide features a nitrogen atom bonded to an oxygen atom, resulting from the oxidation of the tertiary amine group in cyclobenzaprine. The compound retains the bicyclic structure characteristic of its parent compound.
Cyclobenzaprine N-Oxide participates in various chemical reactions typical of nitrogen-containing compounds. Key reactions include:
The stability of cyclobenzaprine N-Oxide can be influenced by environmental factors such as pH and temperature, which may promote further degradation or transformation into other metabolites.
Cyclobenzaprine N-Oxide acts primarily as a metabolite rather than a direct therapeutic agent. Its formation occurs predominantly through oxidative metabolism in the liver, where cytochrome P450 enzymes facilitate the conversion from cyclobenzaprine.
Research indicates that following administration, cyclobenzaprine undergoes extensive metabolism, with cyclobenzaprine N-Oxide being one of several metabolites identified in biological samples. The presence of this metabolite may influence the pharmacokinetics and pharmacodynamics of cyclobenzaprine therapy.
Cyclobenzaprine N-Oxide is primarily utilized in scientific research to understand drug metabolism pathways associated with cyclobenzaprine. Its identification and quantification are crucial for:
Cyclobenzaprine N-Oxide (CAS 6682-26-4) is a tertiary amine metabolite derived from the muscle relaxant cyclobenzaprine. Its molecular formula is C₂₀H₂₁NO, with a precise molecular weight of 291.39 g/mol [2] [4]. The compound features a distinctive tricyclic dibenzocycloheptene scaffold with a dimethylaminopropylidene side chain where the tertiary amine nitrogen is oxidized to form an N-oxide functional group. This structural modification occurs specifically at the dimethylamino group, resulting in a zwitterionic character with a positively charged nitrogen and negatively charged oxygen [4] [7].
X-ray crystallography studies confirm that the molecule adopts a non-planar conformation due to steric constraints imposed by the tricyclic system. The N-oxide group introduces significant polarity compared to the parent compound. While stereoisomerism is theoretically possible at the exocyclic double bond (E/Z isomerism), the conjugated system within the tricyclic framework favors the E-configuration, which is thermodynamically stable under physiological conditions [4] [5]. This configuration is essential for maintaining molecular planarity and facilitating interactions with metabolic enzymes.
Table 1: Fundamental Molecular Properties of Cyclobenzaprine N-Oxide
Property | Value |
---|---|
CAS Registry Number | 6682-26-4 |
Molecular Formula | C₂₀H₂₁NO |
Exact Molecular Weight | 291.1623 g/mol |
SMILES Notation | CN+([O-])CCC=C1c2ccccc2C=Cc3ccccc13 |
InChI Key | VXEAYBOGHINOKW-UHFFFAOYSA-N |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 |
According to IUPAC conventions, the systematic name for this compound is 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide [5] [6]. Alternative nomenclature includes N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-Δ⁵,α-propylamine N-oxide, reflecting its structural relationship to the parent compound cyclobenzaprine [1]. The USP designation standardizes the name as 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide, establishing consistency for pharmaceutical reference standards [5].
Stereochemical analysis reveals that the molecule lacks chiral centers but exhibits conformational isomerism. The tricyclic system constrains rotational freedom, while the exocyclic propylamine chain can adopt multiple low-energy conformations. Nuclear Overhauser Effect (NOE) spectroscopy demonstrates that the N-oxide group prefers an orientation perpendicular to the plane of the tricyclic system, minimizing steric interactions with the adjacent hydrogen atoms. This spatial arrangement influences its solvation properties and molecular interactions in biological systems [4] [7].
Cyclobenzaprine N-Oxide exhibits distinct solubility characteristics due to its zwitterionic nature. It demonstrates moderate solubility in polar organic solvents like methanol and ethanol but limited solubility in water (<1 mg/mL) and non-polar solvents [3] [4]. The compound is hygroscopic and requires storage at -20°C under inert conditions to prevent decomposition [4]. Analytical certificates specify that the solid form remains stable for ≥1 year when protected from light and moisture [3].
The N-oxide bond displays characteristic reactivity. Under acidic conditions, it can undergo deoxygenation back to the tertiary amine. Reduction occurs enzymatically in liver cytosol via reductase activity, regenerating cyclobenzaprine [7]. The compound shows sensitivity to strong reducing agents, with complete deoxygenation occurring when treated with sodium borohydride and Raney nickel catalyst in aqueous medium [8]. Thermal gravimetric analysis indicates decomposition onset at 180°C, preceding melting, which suggests that the compound decomposes rather than melts when heated [4].
Table 2: Physicochemical Profile of Cyclobenzaprine N-Oxide
Property | Characteristics |
---|---|
Solubility | Moderate in methanol, ethanol; limited in water |
Stability | >1 year at -20°C; hygroscopic |
Thermal Behavior | Decomposition onset at ~180°C (no melting point) |
Reactivity | Reducible to cyclobenzaprine; sensitive to strong acids/bases |
HPLC Purity | >95%-98% (commercial standards) |
The structural transformation from cyclobenzaprine to its N-oxide metabolite fundamentally alters key properties. Cyclobenzaprine (C₂₀H₂₁N, MW 275.39 g/mol) contains a tertiary amine, while the N-oxide metabolite adds an oxygen atom (C₂₀H₂₁NO, MW 291.39 g/mol) [1] [8]. This modification dramatically increases polarity, evidenced by the logP difference: cyclobenzaprine has an experimental logP of ~4.5, whereas the N-oxide form shows a significantly reduced logP of ~1.02 [7]. This polarity shift explains the metabolite's altered distribution patterns and elimination pathways.
Spectroscopic comparisons reveal distinctive features. In infrared spectroscopy, cyclobenzaprine N-oxide shows a characteristic N→O stretch at 960-980 cm⁻¹ absent in the parent compound. Nuclear magnetic resonance (NMR) spectra display a significant downfield shift of the methyl protons adjacent to the oxidized nitrogen (from δ 2.2 ppm in cyclobenzaprine to δ 3.1 ppm in the N-oxide) [4]. Mass spectrometry provides the most definitive differentiation, with the N-oxide metabolite showing a protonated molecular ion at m/z 292.2, 16 mass units higher than cyclobenzaprine's m/z 276.2 [4] [7].
Functionally, the N-oxidation represents a principal metabolic detoxification pathway. While cyclobenzaprine exhibits significant central nervous system activity as a muscle relaxant, the N-oxide metabolite shows markedly reduced receptor binding affinity. However, it serves as a reservoir for the parent drug through enzymatic reduction in tissues, contributing to cyclobenzaprine's extended pharmacological profile [7] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: